molecular formula C14H10N2O6 B3418234 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 1216805-11-6

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No. B3418234
CAS RN: 1216805-11-6
M. Wt: 302.24 g/mol
InChI Key: YIBCNIAUDQMKRO-UHFFFAOYSA-N
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Description

This compound, also known as 2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}acetic acid, is mainly used for the synthesis of organic compounds . Its molecular formula is C16H15N3O6 and its molecular weight is 345.31 g/mol.


Synthesis Analysis

Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and an isoindoline ring, which is a fused cyclic compound that consists of a benzene ring and a five-membered ring containing a nitrogen atom .


Chemical Reactions Analysis

The compound has been used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives. The synthesis involved several step reactions of substitution, click reaction, and addition reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.31 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Novel Derivatives : 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid is used in the synthesis of new chemical compounds. For instance, it is involved in the formation of novel rhodanine derivatives, contributing to the diversity of heterocyclic compounds (Hanefeld et al., 1996).

Pharmaceutical Research

  • Immunosuppressive Drug Synthesis : This compound is utilized in creating new mycophenolic acid derivatives with immunosuppressive properties. These derivatives have shown enhanced abilities to reduce pro-inflammatory cytokines, suggesting potential applications in immunosuppressive therapy (Barbieri et al., 2017).

Material Science Applications

  • Development of Photo-Patternable Epoxy Systems : In the field of material science, this compound is integral to developing novel photo-patternable cross-linked epoxy systems for deep UV lithography applications. Its derivatives demonstrate potential as patternable bottom antireflective coating materials (Huh et al., 2009).

Polymer Science

  • Synthesis of Heat-Resistant Polymers : The compound is used in synthesizing new unsaturated polyamide–imides. These polymers exhibit solubility in highly polar solvents and have high thermal stability, making them suitable for advanced material applications (Maiti & Ray, 1983).

Antimicrobial Research

  • Antimicrobial Activity of Derivatives : Derivatives of this compound have been studied for their antimicrobial activities. Certain compounds showed sensitivity against both Gram-positive and Gram-negative bacterial strains, indicating their potential as antimicrobial agents (Al-farhan et al., 2011).

Future Directions

While specific future directions for this compound were not found in the search results, it’s clear that compounds of this nature are of interest in the field of medicinal chemistry, particularly in the development of small-molecule inhibitors .

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-10-4-3-9(11(18)15-10)16-12(19)7-2-1-6(14(21)22)5-8(7)13(16)20/h1-2,5,9H,3-4H2,(H,21,22)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBCNIAUDQMKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216805-11-6
Record name 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
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2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
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2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
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2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 5
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 6
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid

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